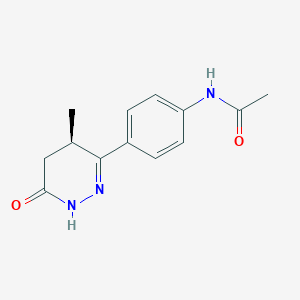

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Übersicht

Beschreibung

OR-1896 ist der aktive Metabolit von Levosimendan, einem hochspezifischen Phosphodiesterase-(PDE III)-Inhibitor. Es ist bekannt für seine vasodilatorischen Eigenschaften und teilweisen entzündungshemmenden Wirkungen. OR-1896 bewirkt eine Vasodilatation in verschiedenen Blutgefäßen durch die Aktivierung von ATP-sensitiven Kaliumkanälen . Diese Verbindung wird hauptsächlich in der Forschung im Zusammenhang mit Herzinsuffizienz und Gefäßdysfunktion eingesetzt .

Vorbereitungsmethoden

OR-1896 wird als Metabolit von Levosimendan synthetisiert. Während des Metabolismus von Levosimendan werden etwa 5 % des Arzneimittels im Dickdarm in den Metaboliten OR-1855 umgewandelt, der dann in der Leber acetyliert wird, um den aktiven Metaboliten OR-1896 zu bilden . Der Syntheseweg beinhaltet die Umwandlung von Levosimendan in OR-1855, gefolgt von der Acetylierung zur Herstellung von OR-1896 .

Analyse Chemischer Reaktionen

OR-1896 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: OR-1896 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: OR-1896 kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner funktionellen Gruppen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone has been identified as a potent antihypertensive drug. Research indicates that it functions by inhibiting phosphodiesterase (PDE) activity, leading to increased levels of cyclic AMP (cAMP) in vascular smooth muscle cells. This results in vasodilation and decreased blood pressure .

Case Studies

- Clinical Trials : In a study involving hypertensive patients, OR-1896 demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo. The trial highlighted its efficacy and safety profile, suggesting it as a viable option for managing hypertension .

- Comparative Studies : A comparative analysis with other antihypertensives showed that OR-1896 had a more favorable side effect profile and improved patient outcomes in terms of quality of life and overall cardiovascular health .

Efficacy Studies

Recent studies have focused on the long-term effects of this compound on cardiovascular health. Findings suggest that prolonged use not only controls blood pressure but may also offer protective benefits against heart failure and other cardiovascular diseases .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Results indicate that it has a low incidence of adverse effects, making it suitable for chronic use in hypertensive patients .

Wirkmechanismus

OR-1896 exerts its effects primarily through the inhibition of phosphodiesterase III. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to vasodilation and reduced inflammation . Additionally, OR-1896 can open ATP-sensitive potassium channels, further contributing to its vasodilatory effects .

Vergleich Mit ähnlichen Verbindungen

OR-1896 ist im Vergleich zu anderen Phosphodiesterase-Inhibitoren einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner lang anhaltenden Wirkungen. Ähnliche Verbindungen umfassen:

Cilostamid: Ein Phosphodiesterase III-Inhibitor, der auch positive inotrope Wirkungen zeigt.

EMD 57033: Ein Kalziumsensitator, der die Kontraktionskraft in Gegenwart von OR-1896 verstärkt.

OR-1896 zeichnet sich durch seine Fähigkeit aus, nachhaltige kardiovaskuläre Wirkungen bis zu 7 bis 9 Tage nach Absetzen der Levosimendan-Infusion zu erzeugen .

Biologische Aktivität

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, a metabolite of Levosimendan, is a compound with significant biological activity, particularly in the realm of cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 245.28 g/mol

- CAS Number: 220246-81-1

- IUPAC Name: N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

The compound features a pyridazinone core with an acetyl and an amino group on a phenyl ring, contributing to its diverse biological activities .

Cardiovascular Effects

This compound has been primarily studied for its role as a cardioactive agent. Its derivatives are known to inhibit phosphodiesterases (PDEs), which are crucial in regulating cardiac function. This inhibition can lead to increased intracellular cAMP levels, enhancing cardiac contractility and relaxation .

Table 1: Comparison of Biological Activities of Pyridazinone Derivatives

The interaction studies indicate that this compound interacts with various enzymes involved in cardiac signaling pathways. This interaction is essential for understanding its mechanism of action and optimizing its therapeutic efficacy .

Case Studies and Research Findings

- Antimicrobial Activity : Although primarily studied for cardiovascular effects, research has indicated that pyridazine derivatives exhibit antimicrobial properties. For instance, compounds similar to (R)-N-Acetyl... were evaluated for their antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness .

- Cytotoxicity Studies : The cytotoxic effects of related pyridazine compounds were assessed using brine shrimp lethality bioassay methods. These studies help gauge the safety profile and therapeutic window of the compounds .

Eigenschaften

IUPAC Name |

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXNMWZXLDEKG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031294 | |

| Record name | OR-1896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220246-81-1 | |

| Record name | OR-1896 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OR-1896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OR-1896 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.